3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester
CAS No.: 1343197-89-6
Cat. No.: VC0037378
Molecular Formula: C11H23NO3
Molecular Weight: 217.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1343197-89-6 |
|---|---|
| Molecular Formula | C11H23NO3 |
| Molecular Weight | 217.309 |
| IUPAC Name | ethyl 3-(1-methoxypentan-2-ylamino)propanoate |
| Standard InChI | InChI=1S/C11H23NO3/c1-4-6-10(9-14-3)12-8-7-11(13)15-5-2/h10,12H,4-9H2,1-3H3 |
| Standard InChI Key | GRQBLEVTPZPHLD-UHFFFAOYSA-N |
| SMILES | CCCC(COC)NCCC(=O)OCC |
Introduction
Chemical Structure and Properties
3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester is an organic compound featuring several distinct functional groups arranged in a specific configuration. The structure contains a propionic acid ethyl ester moiety connected to a nitrogen atom that links to a butyl chain substituted with a methoxymethyl group. This arrangement of functional groups contributes to its unique chemical characteristics and reactivity patterns.
Structural Components
The chemical structure can be broken down into three primary components:
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A propionic acid ethyl ester tail (-CH₂CH₂COOC₂H₅)
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A secondary amino group (-NH-)
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A substituted butyl chain with a methoxymethyl group (-CH(CH₂OCH₃)(CH₂CH₂CH₃))
This structure gives the compound both lipophilic and hydrophilic regions, suggesting potential amphiphilic properties that could influence its behavior in various environments.
Physical and Chemical Properties
Based on its structure, we can infer several important properties of this compound:
| Property | Value/Description | Basis |
|---|---|---|
| Molecular Formula | C₁₂H₂₅NO₃ | Based on structural composition |
| Molecular Weight | Approximately 231.34 g/mol | Calculated from atomic weights |
| Physical State | Likely colorless to pale yellow liquid at room temperature | Typical for amino esters of similar size |
| Solubility | Partially soluble in organic solvents; limited water solubility | Based on functional groups present |
| Boiling Point | Expected >200°C (at atmospheric pressure) | Estimated from similar compounds |
| pKa | Secondary amine: approximately 9-10 | Typical range for secondary amines |
Synthetic Approaches
The synthesis of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can be approached through several routes, drawing parallels from similar amino ester compounds.
Nucleophilic Substitution Route
One potential synthetic pathway would involve nucleophilic substitution, where the secondary amine acts as a nucleophile to displace a leaving group. This approach shares similarities with the synthesis described for related compounds.
Proposed Reaction Scheme
The synthesis might proceed via reaction of 1-methoxymethyl-butylamine with ethyl 3-halopropanoate (such as ethyl 3-bromopropanoate) in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Reductive Amination Approach
Another potential synthetic route could involve reductive amination between an appropriate aldehyde or ketone and amino ester precursors, followed by functionalization steps to introduce the methoxymethyl group.
Reactivity Profile
Functional Group Reactivity
The compound contains several reactive sites that can participate in various chemical transformations:
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The ester group can undergo hydrolysis, transesterification, or reduction reactions
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The secondary amine can engage in alkylation, acylation, or oxidation
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The methoxy group can be cleaved under certain conditions
Comparative Reactivity
Drawing comparisons with structurally similar compounds like 3-(1-Propyl-butylamino)-propionic acid ethyl ester, we can observe patterns in reactivity. The 3-(1-Propyl-butylamino)-propionic acid ethyl ester has the IUPAC name ethyl 3-(heptan-4-ylamino)propanoate, indicating a similar amino ester backbone with different substitution patterns .
Analytical Characterization
Spectroscopic Methods
The characterization of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would show characteristic signals for:
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Methyl protons of the ethyl ester (~1.2-1.3 ppm, triplet)
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Methylene protons adjacent to oxygen in the ester group (~4.0-4.2 ppm, quartet)
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Methoxy protons (~3.3-3.4 ppm, singlet)
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Methylene protons adjacent to the amine (~2.5-2.8 ppm, multiplet)
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Butyl chain protons (multiple signals between ~0.8-1.8 ppm)
Mass Spectrometry
Mass spectrometric analysis would likely show a molecular ion peak at m/z 231 (M+) corresponding to the molecular weight, with fragmentation patterns reflecting cleavage at the amine, ester, and methoxy bonds.
Chromatographic Methods
High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry would be effective for separation, identification, and quantification of the compound, especially in mixtures or during synthesis monitoring.
Structural Comparison with Related Compounds
Structural Analogues
The structure of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can be compared with similar compounds found in the literature to better understand its properties and potential applications.
Structure-Property Relationships
The presence of the methoxymethyl group in 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester likely confers different physicochemical properties compared to its structural analogues. For instance:
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The methoxy group increases polarity compared to simple alkyl chains
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The extra oxygen atom provides additional hydrogen bond acceptor capability
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The methoxymethyl group may influence conformational preferences and molecular flexibility
Chemical Transformations
Hydrolysis Reactions
The ethyl ester functionality in 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is significant as it alters the physicochemical properties of the molecule substantially.
Amine Reactions
The secondary amine can participate in various reactions including:
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Alkylation to form tertiary amines
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Acylation to form amides
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Reactions with isocyanates to form ureas
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Reactions with aldehydes or ketones to form imines
Methoxy Group Transformations
The methoxy functionality can undergo cleavage under specific conditions, potentially yielding hydroxyl groups that open additional synthetic pathways.
Comparative Analysis with Similar Esters
When comparing 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester with other ester compounds such as 3-Oxo-propionic acid ethyl ester (ethyl 3-oxopropanoate), several distinctions emerge .
Structural Differences
The 3-Oxo-propionic acid ethyl ester contains a carbonyl group (C=O) at the 3-position, while our target compound contains an amino group linked to a substituted butyl chain. This fundamental difference significantly alters the chemical behavior and applications of these compounds.
Reactivity Comparison
The carbonyl group in 3-Oxo-propionic acid ethyl ester makes it susceptible to nucleophilic addition reactions, whereas the amino group in 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can act as a nucleophile itself. This difference creates complementary reactivity profiles between these compounds.
Synthetic Methodology Considerations
Reaction Conditions
Drawing parallels from the synthesis of related compounds like 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester, we can infer that the synthesis of our target compound might employ similar reaction conditions . The referenced synthesis utilized:
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N,N-dimethylformamide (DMF) as solvent
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Low-temperature conditions (ice bath) for initial stages
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Room temperature conditions for completion of the reaction
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Base catalysis (sodium hydride)
These conditions might be adaptable for the synthesis of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester, though modifications would be necessary to accommodate the different structural components.
Purification Strategies
The purification of the target compound would likely involve:
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Liquid-liquid extraction
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Column chromatography
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Distillation (for larger scale preparations)
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